N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA
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Overview
Description
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA typically involves the reaction of 2-chloro-5-(methylsulfanyl)benzoic acid with 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thioureas or azides.
Scientific Research Applications
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-chloro-5-(methylsulfanyl)benzoyl]-N’-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)thiourea
- **N-[2-chloro-5-(methylsulfanyl)benzoyl]-N’-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)thiourea
Uniqueness
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N’-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H18ClN3OS3 |
---|---|
Molecular Weight |
436g/mol |
IUPAC Name |
2-chloro-N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C19H18ClN3OS3/c1-26-11-7-8-15(20)13(9-11)17(24)22-19(25)23-18-14(10-21)12-5-3-2-4-6-16(12)27-18/h7-9H,2-6H2,1H3,(H2,22,23,24,25) |
InChI Key |
BNXWLICBLHZQHT-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCC3)C#N |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCC3)C#N |
Origin of Product |
United States |
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